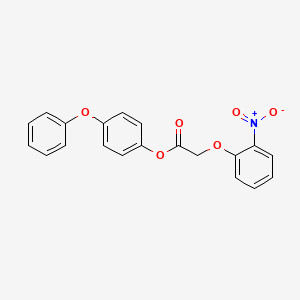

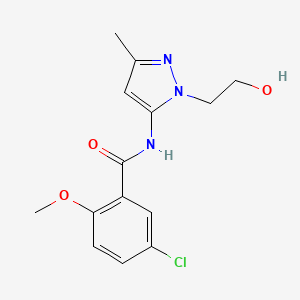

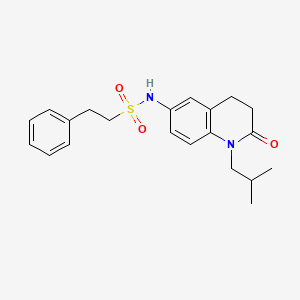

5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, often involves cyclocondensation reactions of different precursors. A typical method involves starting with compounds like ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid (Viveka et al., 2016). Additionally, a study on the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid presents a multistep reaction process starting from propargyl alcohol, illustrating the complexity and variety of methods available for synthesizing closely related compounds (Li-fen, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated through a combination of experimental and theoretical studies, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using these techniques, providing insights into the arrangement of atoms and the spatial configuration of the molecule (Viveka et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. The synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, for instance, demonstrates the compound's ability to engage in reactions leading to substances with significant antifungal activity (Du et al., 2015). This highlights the chemical versatility and potential applications of pyrazole derivatives in various domains.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical application and handling. These properties are typically determined through experimental studies, including thermo gravimetric analysis and crystallography, to understand the stability and behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining the utility of pyrazole derivatives in chemical synthesis and applications. The functional groups present in these molecules, such as the carboxylic acid moiety, play a crucial role in their reactivity and interactions with other chemical entities.

Wissenschaftliche Forschungsanwendungen

Metabolic Effects

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their effects on metabolism. Research indicates that compounds in this category may play a significant role in managing conditions like diabetes due to their impact on glucose and fat metabolism. Gerritsen and Dulin (1965) found that a similar compound, 5-methylpyrazole-3-carboxylic acid, significantly influenced carbohydrate and fat metabolism, hinting at its potential in managing conditions like diabetes and obesity (Gerritsen & Dulin, 1965).

Antihyperglycemic Agents

Kees et al. (1996) synthesized and studied various pyrazole derivatives as antihyperglycemic agents. Their work led to the identification of potent agents that showed significant reduction in plasma glucose levels in diabetic mice, indicating their potential as new antidiabetic drugs (Kees et al., 1996). The research provided valuable insights into the structure-activity relationship of these compounds, paving the way for future drug development in this area.

Inflammation and Pain Management

Several studies have highlighted the potential of pyrazole derivatives in managing pain and inflammation. Souza et al. (2002) discussed the hypothermic and antipyretic effects of pyrazoline compounds, indicating their potential as antipyretic agents (Souza et al., 2002). Muchowski et al. (1985) synthesized pyrrolo[1,2-a]pyrrole derivatives and found that they possessed significant analgesic and anti-inflammatory activity, comparable to or even surpassing traditional drugs like indomethacin in certain aspects (Muchowski et al., 1985).

Enzyme Inhibition and Disease Management

Fukunari et al. (2004) synthesized Y-700, a derivative of 1H-pyrazole-4-carboxylic acid, and found it to be a potent inhibitor of xanthine oxidoreductase, suggesting its potential in managing diseases related to this enzyme, such as hyperuricemia (Fukunari et al., 2004).

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1-(2-methylphenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-7-4-2-3-5-9(7)16-10(11(13)14)8(6-15-16)12(17)18/h2-6,11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIWDQKQLXRPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)